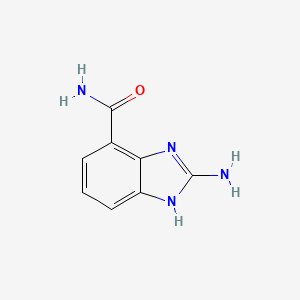

2-Amino-1H-benzimidazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-1H-benzimidazole-4-carboxamide is a useful research compound. Its molecular formula is C8H8N4O and its molecular weight is 176.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Case Studies

A notable study involved the synthesis of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide, which exhibited significant PARP inhibitory activity and was evaluated through quantitative structure–activity relationship (QSAR) modeling. This compound showed promising results against various cancer cell lines .

| Compound | Target | IC50 (nM) | Cancer Type |

|---|---|---|---|

| 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide | PARP1 | 2.6 | Breast Cancer |

| Compound 8g | Topo II | 10 | Lymphoma |

| Compound 4f | Cytotoxicity | <10 | Multiple cancers |

Anti-inflammatory Properties

Research has indicated that benzimidazole derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For example, compounds derived from 2-amino-benzimidazoles have shown significant COX-2 inhibition compared to standard anti-inflammatory drugs like diclofenac .

| Compound | COX Inhibition IC50 (µM) | Effect |

|---|---|---|

| Compound 136 | 0.0370 (COX-2) | Significant reduction in edema |

| Compound 152 | 8–13.7 (COX-2) | Promising anti-inflammatory effect |

Antimicrobial Activity

Benzimidazole derivatives also demonstrate antimicrobial properties against various pathogens. Their ability to disrupt microbial cell functions makes them suitable candidates for developing new antibiotics.

化学反応の分析

Acylation Reactions

The exocyclic amino group undergoes acylation with carboxylic acids or acid chlorides, forming N-acyl derivatives. Reaction conditions significantly influence regioselectivity and yield:

-

Aliphatic carboxylic acids (e.g., acetic, butyric) at elevated temperatures (117–163°C) produce 2-acetamidobenzimidazoles in high yields (61–98%) . Steric hindrance from bulky alkyl groups reduces yields (e.g., butyric acid: 61.2% vs. acetic acid: 98%) .

-

Aromatic carboxylic acids (e.g., benzoic acid) in polar aprotic solvents (DMF) at 153°C yield mixed products:

Mechanism :

-

Nucleophilic attack by the carboxylic acid on the carbamate intermediate.

-

Formation of a carbamic acid intermediate, followed by decarboxylation to 2-aminobenzimidazole.

Reactions Involving the Carboxamide Group

The 4-carboxamide moiety participates in coupling and cyclization reactions:

-

HBTU-mediated coupling : Facilitates amide bond formation with amines or heterocycles. For example, reactions with 2-hydroxybenzylidene imines yield regioselective 1H-imidazole-4-carboxamides via phenol-assisted hydrogen shifts .

-

Hydrolysis : Under acidic or basic conditions, the carboxamide can hydrolyze to 1H-benzimidazole-4-carboxylic acid, though this is less common due to steric protection by the adjacent amino group .

Key Example :

Reaction with 2-chloropyrimidine-4-carboxylic acid in DMF using HBTU produces pyrimidine-linked benzimidazole carboxamides, critical in PARP inhibitor synthesis .

Salt Formation

2-Amino-1H-benzimidazole-4-carboxamide forms salts with carboxylic acids under mild conditions:

-

Benzoic acid salt : Crystallizes as 2-amino-1H-benzo[d]imidazole-3-yl benzoate, confirmed by X-ray diffraction .

-

Reactivity : Salt formation competes with acylation in reactions with aromatic acids, reducing acylated product yields .

Thermal Decomposition

Prolonged heating (>140°C) induces acyl group migration from N1 to the amino group (position 2), as observed in mass spectrometry studies . This rearrangement complicates product isolation in high-temperature reactions.

Table 1: Representative Reactions and Yields

Mechanistic Insights

-

Regioselectivity : The 2-hydroxyaryl group directs reaction pathways via hydrogen-bonding interactions, favoring five-membered imidazole ring formation over six-membered diaza-Cope rearrangements .

-

Steric Effects : Bulky substituents at the ortho position of aromatic acids hinder acylation, promoting salt formation instead .

特性

CAS番号 |

636574-52-2 |

|---|---|

分子式 |

C8H8N4O |

分子量 |

176.18 g/mol |

IUPAC名 |

2-amino-1H-benzimidazole-4-carboxamide |

InChI |

InChI=1S/C8H8N4O/c9-7(13)4-2-1-3-5-6(4)12-8(10)11-5/h1-3H,(H2,9,13)(H3,10,11,12) |

InChIキー |

HGRZYANAPGNDGS-UHFFFAOYSA-N |

SMILES |

C1=CC(=C2C(=C1)NC(=N2)N)C(=O)N |

正規SMILES |

C1=CC(=C2C(=C1)NC(=N2)N)C(=O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。